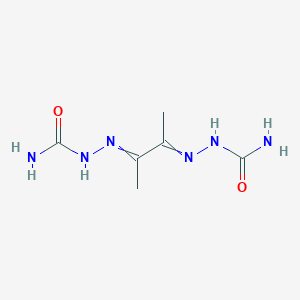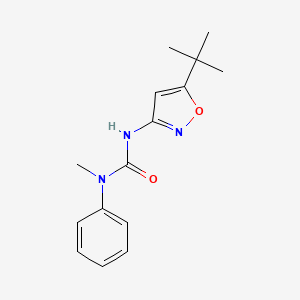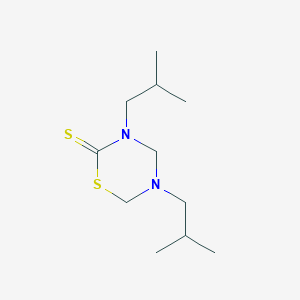
2,2'-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) is a chemical compound known for its unique structure and potential applications in various fields. This compound features a butane backbone with two hydrazine-1-carboxamide groups attached at the 2 and 3 positions, forming a diylidene linkage. The presence of hydrazine and carboxamide functionalities makes it a versatile molecule for coordination chemistry and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) typically involves the reaction of butane-2,3-dione with hydrazinecarboxamide. The reaction is carried out in an ethanol solvent, often in the presence of a base such as triethylamine to facilitate the formation of the diylidene linkage. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) can undergo various chemical reactions, including:
Oxidation: The hydrazine groups can be oxidized to form corresponding azo compounds.
Reduction: The diylidene linkage can be reduced to yield hydrazine derivatives.
Substitution: The hydrazine and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to substitute the hydrazine or carboxamide groups.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine or carboxamide derivatives.
Aplicaciones Científicas De Investigación
2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential anti-cancer, anti-viral, and anti-bacterial activities.
Industry: Utilized in the development of new materials with specific electronic or catalytic properties.
Mecanismo De Acción
The mechanism of action of 2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) involves its ability to chelate metal ions through the nitrogen atoms of the hydrazine and carboxamide groups. This chelation can inhibit the activity of metalloenzymes or disrupt metal-dependent biological processes. The compound can also interact with nucleophiles and electrophiles, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Butane-2,3-diylidene)bis(hydrazine-1-carbothioamide): Similar structure but with carbothioamide groups instead of carboxamide.
2,2’-Butane-2,3-diylidenebis(1-phenylhydrazine): Contains phenylhydrazine groups instead of hydrazine-1-carboxamide.
Uniqueness
2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) is unique due to its specific combination of hydrazine and carboxamide functionalities, which provide distinct chemical reactivity and potential biological activities. Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
55664-98-7 |
|---|---|
Fórmula molecular |
C6H12N6O2 |
Peso molecular |
200.20 g/mol |
Nombre IUPAC |
[3-(carbamoylhydrazinylidene)butan-2-ylideneamino]urea |
InChI |
InChI=1S/C6H12N6O2/c1-3(9-11-5(7)13)4(2)10-12-6(8)14/h1-2H3,(H3,7,11,13)(H3,8,12,14) |
Clave InChI |
NBHBGHGRRAYZOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC(=O)N)C(=NNC(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,8-Dihydro-6H-indeno[4,5-b]thiophene](/img/structure/B14644545.png)
![Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]-](/img/structure/B14644552.png)

![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)





![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)


